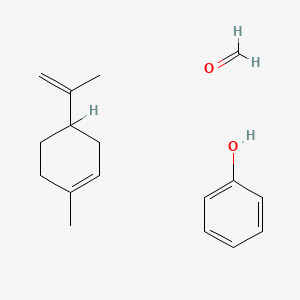

Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenol, formaldehyde, dipentene polymer is a synthetic polymer formed by the reaction of phenol, formaldehyde, and dipentene. This compound is part of the phenolic resin family, known for its high mechanical strength, thermal stability, and resistance to chemicals. Phenolic resins were among the first synthetic polymers to be commercialized and have been widely used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Phenol, formaldehyde, dipentene polymer is synthesized through a step-growth polymerization reaction. The process involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst.

Thermosetting Network Polymer: Phenol and formaldehyde are reacted directly to form a highly cross-linked polymer.

Novolac: Phenol is reacted with a limited amount of formaldehyde to produce a prepolymer, which can be further cured with additional formaldehyde and heat.

Industrial Production Methods

In industrial settings, the production of phenol, formaldehyde, dipentene polymer involves several steps:

Preparation and Loading of Raw Materials: Phenol, formaldehyde, and dipentene are prepared and loaded into reactors.

Condensation Reaction: The raw materials undergo a condensation reaction to form phenol alcohols.

Polycondensation: The phenol alcohols undergo polycondensation to form the polymer.

Cooling and Packaging: The polymer is cooled, drained, and packaged for use.

化学反応の分析

Phenol-Formaldehyde Condensation

Phenol reacts with formaldehyde via electrophilic aromatic substitution to form hydroxymethylphenol intermediates. Under alkaline conditions (pH ~10), phenol is deprotonated to the phenoxide anion, activating the ortho and para positions for hydroxymethylation :

HOC6H5+CH2O→HOC6H4CH2OH hydroxymethylphenol

Subsequent crosslinking occurs via:

-

Methylene bridges :

2HOC6H4CH2OH→(HOC6H4)2CH2+H2O -

Ether bridges :

HOC6H4CH2OH+HOC6H5→(HOC6H4CH2)2O+H2O

Role of Limonene

Limonene (C10H16) participates via:

-

Electrophilic addition : Formaldehyde may react with limonene’s double bonds to form hydroxymethyl or methylol derivatives .

-

Steric modulation : Limonene’s bulky structure influences crosslinking density, reducing brittleness in the final resin .

pH-Dependent Reactivity

Reaction rates for phenol-formaldehyde systems depend on pH. Under alkaline conditions (pH 10), the phenoxide anion accelerates hydroxymethylation, with rate constants ranging from 10−2 to 104L mol−1h−1 depending on substituents .

Table 1: Reaction Rate Constants for Phenolic Compounds with Formaldehyde

| Phenolic Compound | Rate Constant (L mol⁻¹ h⁻¹) | Reactive Sites |

|---|---|---|

| Phenol | 6.2 | 3 (o, p) |

| Resorcinol | 2.5×103 | 4 |

| Phloroglucinol | 1.8×105 | 6 |

Data sourced from kinetic studies under pH = pKa conditions .

Temperature Effects

Curing occurs in two stages:

-

Low-temperature stage (70°C) : Formation of hydroxymethyl and ether intermediates .

-

High-temperature stage (120–140°C) : Crosslinking into a 3D network via methylene bridges .

NMR Characterization

13C-NMR studies reveal:

-

Methylene bridges (δ 35–40 ppm) : Dominant in earlywood resins .

-

Ether bridges (δ 60–65 ppm) : More prevalent in latewood due to slower diffusion .

-

Limonene adducts (δ 120–125 ppm) : Confirmed via HSQC spectra, indicating covalent bonding with formaldehyde .

Thermal Stability

The inclusion of limonene modifies thermal properties:

-

Glass transition temperature (TgT_gTg) : Reduced by 10–15°C compared to pure phenol-formaldehyde resins .

-

Degradation onset : Occurs at 280°C, with limonene-derived segments decomposing first .

Hazards

-

Exothermic runaway reactions : Rapid temperature spikes (>200°C) can occur if cooling fails, leading to reactor overpressure .

-

Formaldehyde release : Residual formaldehyde may emit during curing, requiring ventilation .

Key Research Findings

-

Substitution patterns : Para-methylolation is twice as frequent as ortho in phenol-formaldehyde-limonene systems .

-

Reactivity hierarchy : Electron-donating groups (e.g., –OH in resorcinol) increase reaction rates by 3–4 orders of magnitude vs. phenol .

-

Degradation pathways : Alkaline conditions cleave β-aryl ether bonds in lignin, releasing formaldehyde and forming styryl ethers .

科学的研究の応用

Resin Production

One of the primary applications of Formaldehyde; 1-methyl-4-prop-1-en-2-ylcyclohexene; phenol is in the production of phenolic resins. These resins are widely used in various industrial products due to their excellent adhesive properties and thermal stability.

Types of Phenolic Resins :

| Type | Description | Applications |

|---|---|---|

| Resoles | Made with a formaldehyde to phenol ratio greater than one. | Used in gluing and bonding materials. |

| Novolacs | Require a hardener for curing and have a lower formaldehyde content. | Common in molded products and coatings. |

Phenolic resins are utilized in the manufacturing of items such as:

- Laboratory countertops

- Electrical components

- Automotive parts

- Construction materials like plywood and oriented strand boards (OSB) .

Healthcare Applications

Formaldehyde exhibits antibacterial properties, making it valuable in healthcare settings. It is used in:

- Vaccines : Acts as a preservative.

- Disinfectants : Utilized for sterilization purposes.

Research has shown that formaldehyde can form DNA adducts, which are critical for understanding its genotoxicity and potential health risks associated with exposure .

Environmental Studies

The compound is also significant in environmental research, particularly concerning volatile organic compounds (VOCs). Studies have demonstrated that it can be emitted during agricultural practices, affecting air quality . Understanding these emissions is crucial for developing strategies to mitigate their impact on health and the environment.

Case Study 1: Endogenous Chemical Risk Assessment

This study focused on the risk assessment of formaldehyde exposure from both endogenous (internally produced) and exogenous (externally sourced) origins. It highlighted the challenges in differentiating between these sources due to formaldehyde's reactivity and its role as a potential carcinogen . The findings emphasized the need for advanced methods to measure and assess risks associated with formaldehyde exposure.

Case Study 2: Phenol-Formaldehyde Reaction Hazards

A notable incident involving phenol-formaldehyde resin production led to an explosion during the manufacturing process. This case study analyzed the safety measures necessary to prevent chemical accidents, underscoring the importance of proper handling and reaction management within industrial settings .

作用機序

The mechanism of action of phenol, formaldehyde, dipentene polymer involves the formation of a highly cross-linked network through polycondensation reactions. The molecular targets include hydroxyl groups on phenol and formaldehyde, which react to form methylene and ether bridges. These bridges create a three-dimensional network that imparts high mechanical strength and thermal stability to the polymer .

類似化合物との比較

Phenol, formaldehyde, dipentene polymer can be compared with other similar compounds such as:

Phenol-formaldehyde resin: Similar in structure but lacks the dipentene component, resulting in different mechanical and thermal properties.

Epoxy resin: Formed by the reaction of epichlorohydrin with bisphenol A, known for its high adhesive strength and chemical resistance.

Urea-formaldehyde resin: Formed by the reaction of urea with formaldehyde, commonly used in adhesives and finishes.

Conclusion

Phenol, formaldehyde, dipentene polymer is a versatile compound with significant industrial and scientific applications. Its unique properties, such as high mechanical strength and thermal stability, make it a valuable material in various fields.

生物活性

Formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol, commonly known as phenolic formaldehyde resin, is a compound of significant interest in various fields, including materials science and biochemistry. This article aims to provide a comprehensive examination of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes formaldehyde and phenolic components. Its chemical formula can be represented as follows:

This structure contributes to its reactivity and utility in various applications, particularly in the synthesis of resins and adhesives.

Antimicrobial Properties

Research indicates that phenolic compounds, including those derived from phenolic formaldehyde resins, exhibit notable antimicrobial activity. The mechanism often involves the disruption of microbial cell membranes and interference with metabolic processes. A study highlighted that phenolic compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Genotoxicity

Several studies have assessed the cytotoxic effects of formaldehyde derivatives on human cell lines. For instance, formaldehyde has been shown to induce apoptosis in various cell types through mechanisms involving oxidative stress and DNA damage. A specific study demonstrated that exposure to phenolic formaldehyde compounds resulted in increased levels of reactive oxygen species (ROS), leading to cell death in cultured human fibroblasts .

Hormonal Activity

Phenolic compounds are known for their potential endocrine-disrupting properties. Research has indicated that certain phenolic formaldehyde derivatives can mimic estrogen, binding to estrogen receptors and potentially influencing hormonal pathways. This activity raises concerns regarding the long-term exposure to such compounds, particularly in industrial settings where these resins are prevalent .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of modified phenolic resins showed significant inhibition of fungal growth when incorporated into wood-based products. The resin's effectiveness was attributed to the leaching of phenolic compounds that exhibited antifungal properties .

Case Study 2: Cytotoxic Effects on Human Cells

In vitro studies have demonstrated that exposure to varying concentrations of phenolic formaldehyde resin resulted in dose-dependent cytotoxicity in human lung cells. The findings suggested that prolonged exposure could lead to significant cellular damage and increased risk of respiratory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Cytotoxicity | Induction of apoptosis in human fibroblasts | |

| Endocrine disruption | Binding to estrogen receptors |

The biological activities associated with this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Phenolic compounds can generate ROS, leading to cellular damage.

- Membrane Disruption : Antimicrobial activity is often mediated by the disruption of microbial cell membranes.

- Hormonal Mimicry : Some derivatives may mimic natural hormones, leading to endocrine disruption.

特性

CAS番号 |

68052-67-5 |

|---|---|

分子式 |

C17H24O2 |

分子量 |

260.4 g/mol |

IUPAC名 |

formaldehyde;1-methyl-4-prop-1-en-2-ylcyclohexene;phenol |

InChI |

InChI=1S/C10H16.C6H6O.CH2O/c1-8(2)10-6-4-9(3)5-7-10;7-6-4-2-1-3-5-6;1-2/h4,10H,1,5-7H2,2-3H3;1-5,7H;1H2 |

InChIキー |

PMUDDXROQIJQKM-UHFFFAOYSA-N |

正規SMILES |

CC1=CCC(CC1)C(=C)C.C=O.C1=CC=C(C=C1)O |

関連するCAS |

68052-67-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。